Home > Products > Screening Compounds P112071 > 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one
2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one -

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one

Catalog Number: EVT-3179238
CAS Number:
Molecular Formula: C9H7N5O
Molecular Weight: 201.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one is a heterocyclic compound notable for its unique structural features, which include a fused triazine and benzimidazole ring system. This compound is characterized by its molecular formula C9H7N5OC_9H_7N_5O and a molecular weight of approximately 201.18 g/mol. It is classified under the category of fused triazinobenzimidazoles, which are significant in medicinal chemistry due to their diverse biological activities.

Source and Classification

The compound is often sourced from specialized chemical suppliers and is utilized in various research applications. Its classification as a fused heterocyclic compound places it within a broader category of compounds that exhibit unique reactivity and biological properties, making it a subject of interest in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one typically involves cyclization reactions. One common method includes the cyclization of 2-benzimidazolylguanidine with suitable reactants under specific conditions.

Technical Details

Key steps in the synthesis may involve:

  • Reactants: 2-benzimidazolylguanidine is reacted with reagents such as cyanuric chloride.
  • Conditions: The reaction is often carried out in organic solvents like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring.
  • Yield Optimization: Industrial methods may utilize continuous flow reactors to enhance yield and consistency.
Molecular Structure Analysis

Structure

The molecular structure of 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one features:

  • A triazine ring fused to a benzimidazole moiety.
  • An amino group at the 2-position and a carbonyl group at the 4-position.
Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one can undergo various chemical reactions:

  • Oxidation: The amino or carbonyl groups can be oxidized to form different derivatives.
  • Reduction: The compound can be reduced to yield amines or other derivatives.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation processes.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction processes.
  • Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Mechanism of Action

Process

The mechanism of action for 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one primarily involves its interaction with specific biological targets. Notably:

  • Target Interaction: The compound has shown activity against muscle larvae of Trichinella spiralis, suggesting its potential as an anthelmintic agent.

Data

Research indicates that this compound disrupts essential biological processes within the larvae, leading to their death. It exhibits greater efficacy compared to conventional treatments such as albendazole at similar concentrations.

Physical and Chemical Properties Analysis

Physical Properties

The compound typically presents as a crystalline solid with good solubility in polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: It remains stable under standard laboratory conditions.
  • Reactivity: The presence of functional groups allows for versatile reactivity in organic synthesis.

Relevant data from studies indicate favorable physicochemical properties that enhance its drug-likeness and potential therapeutic applications.

Applications

Scientific Uses

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one has several applications in scientific research:

  • Pharmacology: It serves as a lead compound in drug discovery efforts targeting parasitic infections.
  • Biochemistry: Its structural properties make it valuable for studying enzyme inhibition and other biochemical pathways.
Introduction to Heterocyclic Hybrid Pharmacophores

The strategic fusion of distinct heterocyclic systems into single molecular entities represents a paradigm shift in medicinal chemistry, enabling the optimization of pharmacodynamic and pharmacokinetic properties. Hybrid pharmacophores combine the biological virtues of individual heterocycles, creating multifunctional ligands capable of enhanced target engagement and overcoming drug resistance mechanisms. Within this landscape, the integration of benzimidazole and triazine motifs has emerged as a particularly promising approach, yielding compounds with diverse biological profiles against parasitic, oncogenic, and microbial targets [1] [3].

Benzimidazole-Triazine Molecular Architecture in Drug Discovery

The molecular architecture of benzimidazole-triazine hybrids embodies critical features for biological activity:

  • Planarity and Conjugation: The fused benzimidazole system provides a planar, electron-rich platform that facilitates π-π stacking interactions with biological macromolecules, while the triazine ring introduces complementary electronic properties [1] [6].
  • Hydrogen-Bonding Capability: The 2-amino group and carbonyl functionality (in the 4-one derivative) serve as hydrogen bond donors/acceptors, crucial for target recognition [1] [3].
  • Tautomeric Flexibility: The triazinobenzimidazole core exhibits dynamic tautomerism (e.g., 3,4-dihydro vs 4,10-dihydro forms), enabling adaptive binding to diverse enzyme pockets [1].

Table 1: Key Physicochemical Properties of Benzimidazole-Triazine Hybrids

Structural FeatureRole in Molecular RecognitionBiological Consequence
Benzimidazole π-systemDNA intercalation/topoisomerase inhibitionAntiproliferative effects
Triazine ringHydrogen-bond acceptor sitesEnzyme inhibition (e.g., kinases, DHFR)
2-Amino substituentHydrogen-bond donor capabilityEnhanced binding affinity to target sites
C4-carbonyl groupMetal chelation potentialInterference with metalloenzyme activity

Density functional theory (DFT) studies confirm that 2-amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one adopts the 3,4-dihydro tautomer as the predominant form in solution, with spectroscopic data (¹H NMR: singlet at δ 6.80–7.06 ppm for H-4; ¹³C NMR: C-4 signal at δ 61.4–66.0 ppm) providing experimental validation [1]. This tautomeric preference optimizes the molecule's dipole moment (6.82 D) and polar surface area (78.9 Ų), favoring membrane permeability and central nervous system penetration—attributes critical for targeting intracellular parasites and kinase enzymes within tumor microenvironments [1] [3].

Historical Development of Fused Triazinobenzimidazole Scaffolds

The synthetic evolution of triazinobenzimidazoles reflects progressive methodological refinement:

  • Early Condensation Approaches (Pre-2000): Initial routes relied on thermally driven cyclocondensations of 2-guanidinobenzimidazoles with aldehydes under reflux conditions, yielding dihydrotriazinobenzimidazoles in modest yields (45-60%) after prolonged reaction times (12-24 hours) [7].
  • Catalytic Advances (2000-2010): Introduction of piperidine catalysis revolutionized the synthesis, enabling ethanol-mediated cyclizations at reduced temperatures (70-80°C) with dramatic yield improvements (85-92%) and reaction time reduction to 2-4 hours [1] [8].
  • Modern Microwave Methodologies (Post-2010): Microwave-assisted organic synthesis (MAOS) techniques further optimized the process, achieving near-quantitative yields (>95%) within 10-20 minutes through controlled dielectric heating, while minimizing side products [3].

The mechanistic pathway involves:

  • Schiff base formation between the aldehyde and guanidine group
  • Piperidine-catalyzed intramolecular cyclodehydration
  • Tautomerization to the thermodynamically stable 3,4-dihydro form [1]

Table 2: Evolution of Synthetic Methods for Triazinobenzimidazole Core

Synthetic EraConditionsYield RangeTimeKey Advantages
Traditional (Pre-2000)Ethanol reflux, no catalyst45-60%12-24 hoursSimplicity
Catalytic (2000-2010)Piperidine/EtOH, 70-80°C85-92%2-4 hoursHigher yields, milder conditions
MAOS (Post-2010)Microwave irradiation, 100-120°C>95%10-20 minutesRapid, eco-friendly, high purity

Structural diversification primarily occurs at the C4 position, where introduction of heteroaromatic substituents (thiophene, pyrrole, furan) profoundly influences biological activity. For instance, the thiophen-2-yl analog demonstrated exceptional anti-parasitic activity, attributable to enhanced π-stacking with helminthic tubulin and optimal logP values (2.8-3.2) balancing membrane penetration and aqueous solubility [1].

Pharmacological Rationale for Target Compound Design

The hybrid pharmacophore strategy for 2-amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one derivatives addresses multiple therapeutic limitations:

Anti-Parasitic Applications:

  • Mechanistic Advantages over Benzimidazoles: Unlike albendazole (which primarily targets β-tubulin polymerization), triazinobenzimidazoles exhibit dual mechanisms: inhibition of parasite-specific kinases and disruption of mitochondrial electron transport. This polypharmacology overcomes resistance associated with single-target agents [1].
  • In Vitro Efficacy: Against Trichinella spiralis muscle larvae, the thiophene-substituted derivative achieved 58.41% larvicidal effect at 50 μg/mL after 24 hours—surpassing albendazole's efficacy (≤35% at comparable concentrations) [1].

Oncotherapeutic Applications:

  • Kinase Inhibition Profile: The planar triazine-benzimidazole system competitively binds to ATP sites in tyrosine kinases. Molecular docking confirms critical hydrogen bonds with EGFRT790M mutant residues (Met793, Thr854) and hydrophobic contacts in the allosteric pocket [3].
  • Selectivity for Mutant EGFR: Hybrid derivatives show 12-18-fold selectivity for EGFRT790M over wild-type EGFR, attributed to optimal occupancy of the hydrophobic pocket II region enlarged by the gatekeeper mutation. This contrasts with first-generation TKIs (e.g., erlotinib) that lose affinity against T790M mutants [3].

Drug-Likeness and ADMET Predictions:In silico profiling indicates favorable properties:

  • LogP values: 2.1-3.4 (ideal for cellular permeability)
  • Polar surface area: 68-85 Ų (predictive of oral bioavailability)
  • No significant cytochrome P450 inhibition (reducing drug-interaction risks) [1]
  • Predicted blood-brain barrier penetration: Moderate (QBB = 0.65-0.78)

Table 3: Biological Activities of Key Triazinobenzimidazole Derivatives

Substituent at C4Anti-T. spiralis Activity (% Larvicidal)EGFRT790M IC50 (nM)Selectivity vs WT EGFR
Thiophen-2-yl58.41% (50 μg/mL)--
Pyrrole49.90% (50 μg/mL)--
m-CF3-phenyl-8.315.2-fold
Pyridin-4-yl-11.712.8-fold

Note: Data compiled from anti-parasitic [1] and anticancer [3] studies

The absence of cytotoxicity against normal fibroblast lines (CCL-1, 3T3) and cancer cell lines (MCF-7, AR-230) at therapeutic concentrations further underscores the therapeutic index advantage of these hybrids [1]. This safety profile stems from selective accumulation in parasitic cells and tumor tissues, potentially mediated by overexpressed transporters (e.g., oligopeptide transporters in cancer cells) that facilitate intracellular uptake [3] [6].

Properties

Product Name

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one

IUPAC Name

2-amino-3H-[1,3,5]triazino[1,2-a]benzimidazol-4-one

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C9H7N5O/c10-7-12-8-11-5-3-1-2-4-6(5)14(8)9(15)13-7/h1-4H,(H3,10,11,12,13,15)

InChI Key

UKGARTSGHYCLTN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)NC(=N3)N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)NC(=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.